molecular formula C10H12FN B3390056 5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline CAS No. 953714-92-6

5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3390056
CAS No.: 953714-92-6
M. Wt: 165.21 g/mol
InChI Key: XXECYMKZLJNSOX-UHFFFAOYSA-N
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Description

5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline: is a fluorinated derivative of tetrahydroquinoline. Tetrahydroquinolines are a class of heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5-fluoroaniline with 2-methylcyclohexanone in the presence of a catalyst such as sulfuric acid can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to more effective inhibition of target enzymes. The pathways involved often include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 5-Fluoro-1,2,3,4-tetrahydroquinoline
  • 8-Fluoro-1,2,3,4-tetrahydroquinoline
  • 6-Fluoro-1,2,3,4-tetrahydroquinoline

Comparison: Compared to these similar compounds, 5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to enhanced stability and specificity in its interactions with biological targets .

Properties

IUPAC Name

5-fluoro-8-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXECYMKZLJNSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953714-92-6
Record name 5-fluoro-8-methyl-1,2,3,4-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline

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